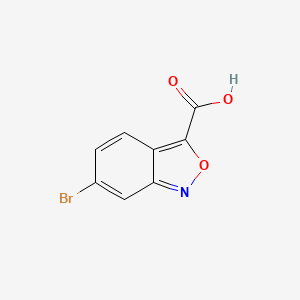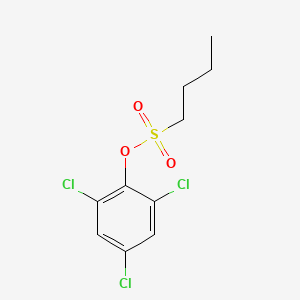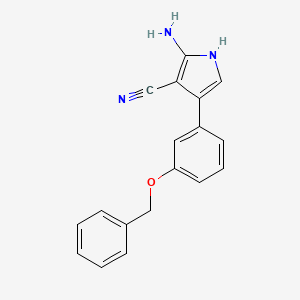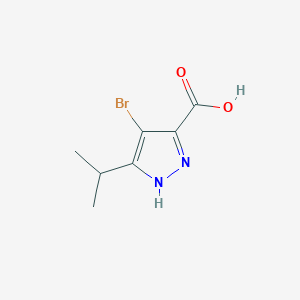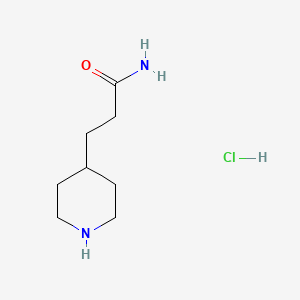
4-Amino-6-bromo-7-methylquinoline
Descripción general
Descripción
4-Amino-6-bromo-7-methylquinoline is a unique chemical compound with the empirical formula C10H9BrN2 and a molecular weight of 237.10 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Amino-6-bromo-7-methylquinoline consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) allows this compound to be employed in various transformations .Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-6-bromo-7-methylquinoline are not detailed in the search results, quinolines in general are known to undergo a variety of reactions. These include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors
One of the prominent areas of application for compounds related to 4-Amino-6-bromo-7-methylquinoline is in the development of tyrosine kinase inhibitors. These compounds have been synthesized and evaluated for their ability to inhibit the enzyme activity of the epidermal growth factor receptor (EGFR), which is a target for cancer therapy. For example, compounds with a quinazoline backbone, structurally related to 4-Amino-6-bromo-7-methylquinoline, have shown potent inhibition of EGFR tyrosine kinase activity, suggesting their potential in treating cancers that involve EGFR signaling pathways (Rewcastle et al., 1996).
DNA Methyltransferase Inhibitors
Another significant application is in the field of epigenetics, where quinoline derivatives have been studied as DNA methyltransferase (DNMT) inhibitors. These compounds, including those structurally similar to 4-Amino-6-bromo-7-methylquinoline, show potential in modulating DNA methylation processes, which are crucial for regulating gene expression and are often dysregulated in cancer. For instance, 4-aminoquinoline derivatives have been characterized for their in vitro mechanism of action as DNMT inhibitors, offering a novel approach to targeting epigenetic modifications in cancer and other diseases (Gros et al., 2014).
Cytotoxic Evaluation
Quinoline derivatives have also been evaluated for their cytotoxic activities against various cancer cell lines. Studies have synthesized and tested various substituted quinolines for their potential as antitumor agents. For example, aminoquinones structurally related to marine isoquinolinequinones, which include derivatives of 4-Amino-6-bromo-7-methylquinoline, demonstrated moderate to high cytotoxic potency against different human tumor cell lines, highlighting their potential as antitumor compounds (Delgado et al., 2012).
Fluorescence Sensing
Quinoline derivatives have applications in fluorescence sensing, where they are used to detect metal ions. For instance, studies have synthesized quinoline-based isomers to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. These compounds exhibit significant fluorescence intensity variation upon interaction with specific metal ions, indicating their utility in the development of fluorescence-based sensors for environmental and biological applications (Hazra et al., 2018).
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are essential in both natural and synthetic compounds and have a wide range of bioactivities . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Propiedades
IUPAC Name |
6-bromo-7-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLIUGWNXLNDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670935 | |
| Record name | 6-Bromo-7-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methylquinolin-4-amine | |
CAS RN |
1189106-59-9 | |
| Record name | 6-Bromo-7-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



